molecular formula C19H16BrNO3S B1672112 (5z)-5-(5-Bromo-2-Methoxybenzylidene)-3-(4-Methylbenzyl)-1,3-Thiazolidine-2,4-Dione CAS No. 870554-67-9

(5z)-5-(5-Bromo-2-Methoxybenzylidene)-3-(4-Methylbenzyl)-1,3-Thiazolidine-2,4-Dione

Cat. No. B1672112
CAS RN: 870554-67-9
M. Wt: 418.3 g/mol
InChI Key: AMLZLORVKZAHOH-YVLHZVERSA-N
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Description

Full activation of peroxisome proliferator-activated receptor γ (PPARγ), e.g., using thiazolidinediones, effectively treats insulin resistance and type 2 diabetes but also commonly promotes weight gain, hyperphagia, and edema. GQ-16 is a partial agonist for PPARγ (Ki = 160 nM) which induces adipogenesis significantly less than the full activator rosiglitazone. Like rosiglitazone, GQ-16 reverses high fat diet-mediated impairments in insulin signaling. However, GQ-16 does not induce weight gain, hyperphagia, or edema. GQ-16 does not activate PPARα, PPARβ/δ, or RXRα.1
GQ-16 is an effective inhibitor of Cdk5-mediated phosphorylation of PPARγ. GQ-16 improves glucose tolerance and insulin sensitivity in mouse models of obesity and diabetes without inducing weight gain or edema.

Mechanism of Action

Target of Action

GQ-16, also known as (5z)-5-(5-Bromo-2-Methoxybenzylidene)-3-(4-Methylbenzyl)-1,3-Thiazolidine-2,4-Dione or (Z)-5-(5-bromo-2-methoxybenzylidene)-3-(4-methylbenzyl)thiazolidine-2,4-dione, primarily targets the peroxisome proliferator-activated receptor γ (PPARγ) and the Gq alpha subunit .

Mode of Action

GQ-16 interacts with its targets by acting as a partial agonist of PPARγ . It effectively inhibits Cdk5-mediated phosphorylation of PPARγ . In the case of the Gq alpha subunit, GQ-16 activates intracellular signaling pathways in response to activation of cell surface G protein-coupled receptors (GPCRs) .

Biochemical Pathways

The interaction of GQ-16 with PPARγ and the Gq alpha subunit affects several biochemical pathways. Gq proteins couple to G protein-coupled receptors to activate beta-type phospholipase C (PLC-β) enzymes. PLC-β in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP 2) to diacyl glycerol (DAG) and inositol trisphosphate (IP 3) . These act as second messengers, with IP 3 releasing stored calcium into the cytoplasm and DAG activating protein kinase C (PKC) .

Pharmacokinetics

This suggests that GQ-16 has favorable pharmacokinetic properties that allow it to exert its therapeutic effects without inducing common side effects associated with full PPARγ activation .

Result of Action

The molecular and cellular effects of GQ-16’s action are significant. It has been shown to have immunomodulatory and antifibrotic properties . In peripheral blood mononuclear cells (PBMC) from systemic sclerosis (SSc) patients, GQ-16 modulated the secretion of cytokines IL-2, IL-4, IL-6, IL-17A, TNF, and IFN-γ . In a murine model of SSc, GQ-16 reduced dermal thickening, collagen accumulation in the skin, and down-regulated the expression of fibrosis markers in the skin and lungs .

properties

IUPAC Name

(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO3S/c1-12-3-5-13(6-4-12)11-21-18(22)17(25-19(21)23)10-14-9-15(20)7-8-16(14)24-2/h3-10H,11H2,1-2H3/b17-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLZLORVKZAHOH-YVLHZVERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OC)SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5z)-5-(5-Bromo-2-Methoxybenzylidene)-3-(4-Methylbenzyl)-1,3-Thiazolidine-2,4-Dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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